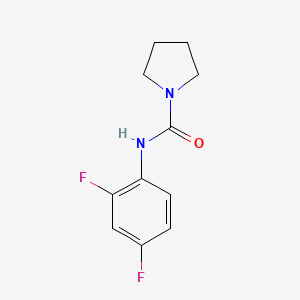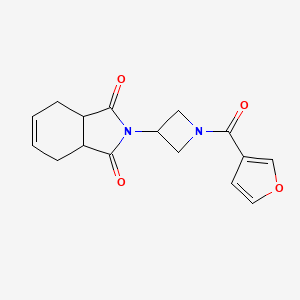![molecular formula C21H16ClFN2O B2698245 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole CAS No. 537701-79-4](/img/structure/B2698245.png)
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 4-chlorophenoxy group and a 4-fluorobenzyl group, which may contribute to its unique chemical and biological properties.
作用機序
Target of action
Benzimidazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups.
Mode of action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structures and targets. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi by increasing the permeability of the fungal cell membrane .
Biochemical pathways
The biochemical pathways affected by “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets and mode of action. Benzimidazole derivatives can interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups. Some benzimidazole derivatives have been found to have good pharmacokinetic profiles .
Result of action
The molecular and cellular effects of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets, mode of action, and biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Substituents: The 4-chlorophenoxy and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorophenol and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenoxy group.
Reduction: Reduction reactions may target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer activities. Studies have indicated that benzimidazole derivatives can inhibit the growth of various cancer cell lines and exhibit antibacterial and antifungal properties .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenoxy)methyl]-1-methyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both 4-chlorophenoxy and 4-fluorobenzyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFGVPVTOHCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2698164.png)
![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)
![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2698166.png)


![1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2698175.png)



![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)




